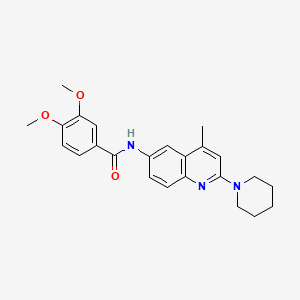![molecular formula C20H24ClNO4 B10796408 N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796408.png)
N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665803 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains inhibitors of protein secretion in Plasmodium falciparum blood stage parasites . This compound has shown potential in inhibiting the protein export in these parasites, making it a promising candidate for antimalarial drug development.
Preparation Methods
The synthetic routes and reaction conditions for MMV665803 are not widely documented in public literature. typical preparation methods for similar compounds involve multi-step organic synthesis, including the use of various reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product.
Chemical Reactions Analysis
MMV665803, like many organic compounds, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can occur under various conditions depending on the nature of the substituents involved.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions would depend on the specific reactants and conditions used.
Scientific Research Applications
MMV665803 has significant potential in scientific research, particularly in the field of malaria treatment. Its ability to inhibit protein export in Plasmodium falciparum makes it a valuable tool for studying the biology of these parasites and developing new antimalarial therapies . Additionally, compounds like MMV665803 can be used in chemical biology to investigate protein trafficking and secretion pathways, which are critical for understanding various cellular processes.
Mechanism of Action
The mechanism of action of MMV665803 involves the inhibition of protein export in Plasmodium falciparum . This inhibition disrupts the parasite’s ability to remodel red blood cells, which is essential for its survival and virulence. The molecular targets and pathways involved in this process are not fully elucidated, but it is believed that MMV665803 interferes with the machinery responsible for protein trafficking and secretion within the parasite.
Comparison with Similar Compounds
MMV665803 can be compared with other antimalarial compounds such as MMV688533, which also targets Plasmodium falciparum but through different mechanisms . While MMV665803 inhibits protein export, MMV688533 is an acylguanidine that interferes with intracellular trafficking, lipid utilization, and endocytosis. This highlights the uniqueness of MMV665803 in its specific mode of action. Other similar compounds include various inhibitors of protein secretion and trafficking, each with distinct molecular targets and pathways.
Conclusion
MMV665803 is a promising compound in the fight against malaria, with unique properties that make it valuable for both scientific research and potential therapeutic applications. Its ability to inhibit protein export in Plasmodium falciparum sets it apart from other antimalarial compounds, offering new avenues for drug development and a deeper understanding of parasite biology.
Properties
Molecular Formula |
C20H24ClNO4 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H24ClNO4/c1-5-25-18-11-16(17(21)12-19(18)26-6-2)13(3)22-20(23)14-8-7-9-15(10-14)24-4/h7-13H,5-6H2,1-4H3,(H,22,23) |
InChI Key |
ZWACZQHGJUMQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(C)NC(=O)C2=CC(=CC=C2)OC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
![5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B10796346.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)
![2-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1-phenylpropan-1-ol](/img/structure/B10796360.png)
![1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide](/img/structure/B10796363.png)
![5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796388.png)

![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
![N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796396.png)
![N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide](/img/structure/B10796397.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796399.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B10796404.png)
